molecular formula C15H8ClFN4OS B6550630 2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040654-78-1

2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550630
CAS No.: 1040654-78-1
M. Wt: 346.8 g/mol
InChI Key: BJUOXCXXOCWMSF-UHFFFAOYSA-N
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Description

The compound “2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad types of biological activity .


Synthesis Analysis

The synthesis of similar compounds involves the use of various catalysts . For instance, a 2.5% V2O5/FAp catalyst was used for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The reaction involved a one-pot three-component fusion reaction .


Molecular Structure Analysis

The molecular formula of the compound is C8H6ClN3S . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 211.67 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Future Directions

The future directions in the research of this compound could involve exploring its potential biological activities, given the known activities of 1,3,4-thiadiazole derivatives . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.

Properties

IUPAC Name

2-(3-chloroanilino)-8-fluoro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4OS/c16-8-2-1-3-10(6-8)18-14-20-21-13(22)11-5-4-9(17)7-12(11)19-15(21)23-14/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOXCXXOCWMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)F)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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